4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde
Description
Properties
IUPAC Name |
4-[5-(1-adamantyl)triazol-1-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-12-13-1-3-17(4-2-13)22-18(11-20-21-22)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,11-12,14-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCLXSIMXLZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a substitution reaction, where an adamantyl halide reacts with the triazole ring.
Attachment of the Benzaldehyde Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde, several chemical reactions can be proposed based on its functional groups:
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Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as amines or alcohols, to form imines or hemiacetals.
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Aldol Condensation : The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form α,β-unsaturated aldehydes.
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Click Chemistry : The triazole ring can be formed or modified through click chemistry reactions involving azides and alkynes.
Potential Reaction Conditions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Nucleophilic Addition | Room temperature, solvent like ethanol or methanol | Imines or hemiacetals |
| Aldol Condensation | Basic conditions, reflux in ethanol or methanol | α,β-Unsaturated aldehydes |
| Click Chemistry | Cu(I) catalyst, room temperature, solvent like DMF or water | Modified triazoles |
Biological and Chemical Significance
Compounds containing adamantane and triazole moieties have shown significant biological activities, including antimicrobial and anticancer properties . The adamantane group contributes to the lipophilicity and stability of the molecule, while the triazole ring can participate in various biological interactions.
Scientific Research Applications
Synthesis of 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde
The synthesis of this compound typically involves the reaction of 1-adamantyl derivatives with triazole intermediates. The process generally includes:
- Formation of Triazole : The initial step involves the synthesis of a triazole ring from appropriate hydrazones or hydrazides, often using acylation methods.
- Aldehyde Formation : Subsequent reactions lead to the introduction of the benzaldehyde moiety, which can be achieved through various electrophilic aromatic substitution reactions.
The overall yield and purity of the synthesized compound are crucial for its subsequent applications in biological assays.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Compounds derived from this structure have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the adamantane structure enhances the lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated using models such as carrageenan-induced paw edema in rats. Some derivatives have demonstrated moderate to high anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer properties of triazole derivatives, including those based on this compound. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells, making them candidates for further development in cancer therapy.
- Inhibition of Metabolic Enzymes : Some studies report that these compounds can inhibit key metabolic enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Key findings include:
| Substituent Type | Effect on Activity | Notes |
|---|---|---|
| Halogenated Aryl Groups | Increased Antimicrobial Activity | Enhances interaction with bacterial membranes |
| Alkoxy Groups | Modest Activity Improvement | Affects solubility and permeability |
| Electron-Withdrawing Groups | Enhanced Anticancer Activity | Improves binding affinity to target enzymes |
Synthesis and Evaluation of Derivatives
A recent study synthesized a series of 5-substituted derivatives from this compound. The evaluation included:
- Antimicrobial Testing : Several derivatives exhibited potent activity against Candida albicans and other pathogens.
In Vivo Anti-inflammatory Studies
Another significant study focused on evaluating the anti-inflammatory effects in animal models. The results indicated that specific derivatives showed dose-dependent reduction in inflammation markers, suggesting their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and adamantyl group contribute to its binding affinity and specificity, while the benzaldehyde moiety may participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis via CuAAC is modular and high-yielding, whereas analogs like the Mannich adduct () require multi-step reactions.
- Reactivity : The benzaldehyde group enables post-synthetic modifications (e.g., conjugation), unlike thiol- or piperazine-containing analogs, which are more stable but less reactive .
Physicochemical Properties
- Solubility : The adamantyl group reduces aqueous solubility across all analogs. However, the benzaldehyde derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its aldehyde group, whereas thiol-containing analogs () show higher solubility in basic aqueous media via thiolate formation.
- Stability : Aldehydes are prone to oxidation, making the target compound less stable than thiol- or piperazine-substituted analogs under ambient conditions .
Antimicrobial Activity:
- Arylideneamino derivatives () demonstrated potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to the imine group’s electrophilic character.
Anti-inflammatory and Analgesic Effects:
- Piperazine-containing analogs () showed significant in vivo anti-inflammatory activity (60–70% edema inhibition at 50 mg/kg), likely due to piperazine’s role in modulating cytokine release.
- Thiol derivatives () exhibited moderate activity, suggesting the adamantyl-thiol combination may synergize with redox pathways.
Crystallographic and Conformational Insights
- X-ray studies of the piperazine analog () revealed a chair-shaped piperazine ring and a near-perpendicular phenyl-triazole dihedral angle (80.4°), indicating steric hindrance from the adamantyl group.
Biological Activity
4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Structural Overview
The compound consists of a benzaldehyde moiety linked to a triazole ring, which is further substituted with an adamantyl group. This structure contributes to its lipophilicity and biological efficacy, enhancing cell membrane permeability.
1. Antimicrobial Activity
Research indicates that compounds containing both adamantyl and triazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Adamantyl-Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 12 µg/mL |
These findings suggest that the presence of the adamantyl group enhances the compound's ability to penetrate bacterial membranes, facilitating its antimicrobial action.
2. Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. Similar compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa (Cervical) | 0.70 |
| Compound D | MCF-7 (Breast) | 0.58 |
| This compound | A549 (Lung) | 0.65 |
The mechanism of action typically involves the modulation of specific enzymes or receptors involved in cancer progression, with preliminary studies indicating strong interactions with protein targets linked to tumor growth .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. For example, it may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
Table 3: COX Inhibition Activity
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound E | 75 | 80 |
| Compound F | 60 | 70 |
| This compound | 68 | 72 |
These results highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes or receptors. The triazole ring enhances binding affinity due to its electron-rich nature, while the adamantyl group contributes to hydrophobic interactions that improve membrane permeability .
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Anticancer Study : A study on a related triazole derivative demonstrated an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity .
- Antimicrobial Research : A series of adamantane derivatives were shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA), underscoring the importance of structural modifications for enhancing bioactivity .
Q & A
Q. What are the standard synthetic protocols for 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde, and how is reaction efficiency optimized?
The compound is synthesized via a multi-step procedure involving condensation of adamantyl-triazole precursors with benzaldehyde derivatives. A typical protocol includes:
- Refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol containing glacial acetic acid for 4 hours.
- Solvent evaporation under reduced pressure.
- Recrystallization from isopropanol to achieve >95% purity . Optimization strategies include adjusting molar ratios (1:1.2 for amine:aldehyde), increasing reaction time to 6 hours for sterically hindered aldehydes, and using anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?
A multi-technique approach is required:
- 1H NMR : Aromatic protons appear at δ 7.8–8.2 ppm; the adamantyl CH2 groups show multiplet signals at δ 1.6–2.1 ppm .
- Mass spectrometry (MS) : [M+H]+ peaks match theoretical molecular weights (e.g., m/z 367.2 observed vs. 367.18 calculated) with <0.05% error .
- Elemental analysis : C/H/N ratios within 0.3% of theoretical values .
- HPLC : >98% purity using C18 columns with acetonitrile/water (70:30 v/v) mobile phases .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical molecular mass data be resolved?
Systematic validation steps include:
- High-resolution mass spectrometry (HRMS) : Confirm isotopic patterns (e.g., 13C abundance) and achieve <5 ppm mass accuracy .
- Cross-validation with NMR : Detect trace solvents (e.g., residual ethanol) that may skew MS results.
- Combustion analysis : Verify elemental composition (e.g., C: 65.2% observed vs. 65.4% calculated) .
- Purification checks : Use gradient sublimation to remove non-volatile impurities .
Q. What crystallographic strategies are effective for determining the three-dimensional structure of this compound derivatives?
Key steps using SHELX software:
- Data collection : At 100 K with Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion .
- Structure solution : Employ SHELXT for intrinsic phasing, particularly for twinned crystals .
- Hydrogen placement : Use riding models (C–H = 0.95–1.00 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .
- Refinement : Converge to R1 < 0.05 for I > 2σ(I); anisotropic thermal motion parameters for the triazole ring typically range Uij = 0.02–0.04 Ų .
Q. How can structure-activity relationships (SAR) be analyzed for adamantyl-triazole-benzaldehyde derivatives?
Advanced methodologies include:
- Molecular docking : The adamantyl group’s hydrophobic volume (~180 ų) enhances binding to enzyme pockets (e.g., cytochrome P450 active sites) .
- Comparative molecular field analysis (CoMFA) : Para-substituted benzaldehyde derivatives show 3.2-fold higher inhibitory activity than meta-substituted analogs due to improved steric fit .
- QSAR modeling : Strong correlation (R² = 0.89) between substituents’ Hammett σ constants and bioactivity .
Q. What methodological considerations are critical for handling the reactive aldehyde group during characterization?
- NMR stabilization : Use deuterated DMSO-d6 to prevent aldehyde proton exchange (δ 9.8–10.2 ppm remains sharp) .
- Protection strategies : In situ protection with ethylene glycol during purification prevents oxidation to carboxylic acids .
- Crystallization control : Gradient sublimation at 10⁻⁴ Torr and 150°C yields oxidation-resistant single crystals .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H···H contacts in crystal packing) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
